Anti-Inflammatory Activity: Human Neutrophil Elastase Release Inhibition
Isoarundinin II demonstrates moderate inhibition of fMLP/CB-induced elastase release in human neutrophils. In a direct head-to-head comparison within the same study, the structural isomer Arundinin exhibited superior potency [1].
| Evidence Dimension | Inhibition of fMLP/CB-induced elastase release |
|---|---|
| Target Compound Data | IC50 = 2.2 µM |
| Comparator Or Baseline | Arundinin IC50 = 0.9 µM |
| Quantified Difference | Arundinin is 2.4-fold more potent |
| Conditions | Human neutrophils; fMLP/CB induction; MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide substrate; 5 min preincubation |
Why This Matters
This data definitively rules out the interchangeability of Isoarundinin II with Arundinin, a compound with identical molecular weight and formula, for assays requiring specific potency thresholds.
- [1] Lin, C. W., Hwang, T. L., Chen, F. A., Huang, C. H., Hung, H. Y., & Wu, T. S. (2016). Chemical Constituents of the Rhizomes of Bletilla formosana and Their Potential Anti-inflammatory Activity. Journal of Natural Products, 79(8), 1911-1921. View Source
